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Abstract

YX-2-107 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK®6), developed
as a Proteolysis Targeting Chimera (PROTAC). It has demonstrated significant potential in
preclinical studies for the treatment of Philadelphia chromosome-positive (Ph+) acute
lymphoblastic leukemia (ALL). This document provides a comprehensive overview of the
discovery, synthesis, and biological activity of YX-2-107, including detailed experimental
protocols and quantitative data analysis.

Introduction

Cyclin-Dependent Kinase 6 (CDK®6) is a key regulator of the cell cycle and has been identified
as a promising therapeutic target in various hematologic malignancies, including Ph+ ALL.
Traditional small molecule inhibitors of CDK4/6 have shown clinical efficacy, but challenges
such as drug resistance and off-target effects remain. YX-2-107 was designed as a PROTAC to
induce the selective degradation of CDKG6, thereby offering a novel therapeutic strategy. As a
bifunctional molecule, YX-2-107 recruits the Cereblon (CRBN) E3 ubiquitin ligase to CDK®,
leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This
approach not only inhibits the kinase activity of CDK6 but also eliminates its non-catalytic
functions, potentially leading to a more profound and durable anti-tumor response.[2]
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Physicochemical Properties

Property Value

CAS Number 2417408-46-7
Molecular Formula C45H51N1109
Molecular Weight 889.97 g/mol

N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-
7-0x0-7,8-dihydropyrido[2,3-d]pyrimidin-2-
IUPAC Name yl)amino)pyridin-3-yl)piperazin-1-yl)-2-
oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-
3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

In Vitro Activity
Kinase Inhibition and Degradation

Parameter Cell Line Value Reference

CDK®6 Degradation

BV173 4.4 nM [2]
IC50
CDK4 Kinase
- - 0.69 nM
Inhibition IC50
CDK®6 Kinase
- 4.4 nM
Inhibition IC50
CDK®6 Degradation
BV173 ~4 nM

Constant (DC50)

Cellular Effects
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. ) Concentrati _
Experiment Cell Lines Time Result Reference
on
Selective
CDK6 0, 1.6, 8, 40, _
) BV173 4 h degradation [2]
Degradation 200, 1000 nM
of CDK6
S Phase BV173, SUP- Inhibition of S
o 2000 nM 48 h [2]
Inhibition B15 phase entry
Inhibition of
RB
_ RB
Phosphorylati )
BV173, SUP- phosphorylati
on and 2000 nM 72h [2]
B15 on and
FOXM1
, FOXM1
Expression ]
expression
In Vivo Activity
Animal Model Dosage Administration Outcome Reference

Cmax of 741 nM,

o ) ) cleared from
C57BL/6j mice 10 mg/kg Single i.p. [2]
plasma after 4

hours
NRG-SGM3 o
_ Daily i.p. for 3 Suppressed Ph+
mice (Ph+ ALL 150 mg/kg ) ) [2]
days ALL proliferation
xenografts)

Mechanism of Action

YX-2-107 functions by forming a ternary complex between CDK6 and the CRBN E3 ubiquitin
ligase. This proximity induces the polyubiquitination of CDK6, marking it for degradation by the
26S proteasome. The degradation of CDK6 leads to the inhibition of retinoblastoma (RB)
protein phosphorylation and a subsequent decrease in the expression of the transcription factor
FOXM1, ultimately resulting in cell cycle arrest and suppression of tumor growth.[2]
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Caption: Mechanism of action of YX-2-107 leading to CDK6 degradation and tumor
suppression.

Experimental Protocols
Synthesis of YX-2-107

The synthesis of YX-2-107 involves a multi-step process. A detailed, step-by-step experimental
protocol and the corresponding characterization data are provided in the supplementary
material of the publication by De Dominici M, et al. in Blood (2020).[1] Researchers are advised
to refer to this primary source for the complete synthesis procedure.

Sl W EEELE Linker Conjugation Coupling Reaction Purification
(Palbociclib derivative and CRBN ligand) 1ug piing (e.g., HPLC)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of YX-2-107.

In Vitro Kinase and Degradation Assays

Standard biochemical and cellular assays were utilized to evaluate the activity of YX-2-107. For
detailed protocols on kinase inhibition assays, cellular degradation assays (e.g., Western
blotting), and cell viability assays, please refer to the experimental procedures outlined in the
aforementioned publication by De Dominici et al.

In Vivo Xenograft Studies

Animal studies were conducted in accordance with institutional guidelines. For specific details
regarding the animal models, drug formulation, administration routes, and endpoint analyses,
please consult the methods section of the primary research article.

Conclusion

YX-2-107 is a promising PROTAC degrader of CDK6 with potent in vitro and in vivo activity
against Philadelphia chromosome-positive acute lymphoblastic leukemia. Its unique
mechanism of action, involving the targeted degradation of CDK®, offers a potential therapeutic
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advantage over traditional kinase inhibitors. The data presented in this guide underscore the
potential of YX-2-107 as a valuable tool for cancer research and a candidate for further drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ashpublications.org [ashpublications.org]

» 2. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -
independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [YX-2-107: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15545157#discovery-and-synthesis-of-yx-2-107]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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